Regulatory Acceptance: Direct Link to Irbesartan API Manufacturing Process Control
A dedicated process patent (WO2011121592A1) explicitly defines the manufacturing goal for Irbesartan API as being 'substantially free' of this specific dimer impurity, establishing it as a critical quality attribute (CQA) for the drug substance [1]. The patent details a synthetic process aimed at minimizing the content of this exact compound, confirming its identity as a key process-related impurity that requires dedicated analytical control. This provides a direct, regulatory-backed justification for its procurement, as its control is specified in the intellectual property defining the drug's manufacturing.
| Evidence Dimension | Regulatory/Intellectual Property Requirement |
|---|---|
| Target Compound Data | Explicitly named as the impurity to be minimized to achieve 'substantially free' Irbesartan API. |
| Comparator Or Baseline | All other Irbesartan impurities not specifically named in the patent's objective. |
| Quantified Difference | Presence is a direct marker of process efficiency, whereas other impurities may have different origins or control strategies. |
| Conditions | Synthetic process for Irbesartan API as described in patent WO2011121592A1. |
Why This Matters
This compound is not just any impurity; it is a specific target for process optimization, making its reference standard essential for demonstrating that the manufacturing process is under control and meets the 'substantially free' claim.
- [1] Hetero Research Foundation. (2011). PROCESS FOR IRBESARTAN SUBSTANTIALLY FREE OF DIMMER IMPURITY. (Patent No. WO2011121592A1). View Source
